molecular formula C16H16BrNO3 B5973175 N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide

N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide

Cat. No.: B5973175
M. Wt: 350.21 g/mol
InChI Key: HHMTUJUQYDLSFL-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methyl group, and two methoxy groups attached to the benzene ring

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-10-9-11(7-8-12(10)17)18-16(19)15-13(20-2)5-4-6-14(15)21-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMTUJUQYDLSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2OC)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-methylaniline and 2,6-dimethoxybenzoic acid.

    Amide Bond Formation: The key step in the synthesis is the formation of the amide bond between the amine group of 4-bromo-3-methylaniline and the carboxylic acid group of 2,6-dimethoxybenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Automated Systems: Automated systems are used for the addition of reagents and monitoring of reaction progress.

    Purification and Isolation: Industrial purification methods such as distillation, crystallization, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methoxy groups.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methoxy groups.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

    Substitution Products: Products where the bromine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.

    Oxidation Products: Products where the methoxy groups are oxidized to form aldehydes or carboxylic acids.

    Coupling Products: Products where the bromine atom is replaced by aryl or vinyl groups, forming biaryl or styrene derivatives.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antibacterial and anticancer activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to changes in metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways.

    DNA Interaction: It can interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

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